molecular formula C14H10F2O2 B7963971 Methyl 3-fluoro-5-(4-fluorophenyl)benzoate CAS No. 1820711-39-4

Methyl 3-fluoro-5-(4-fluorophenyl)benzoate

Cat. No.: B7963971
CAS No.: 1820711-39-4
M. Wt: 248.22 g/mol
InChI Key: PFZZKUAHSZKWNS-UHFFFAOYSA-N
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Description

Methyl 3-fluoro-5-(4-fluorophenyl)benzoate: is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a fluorine atom on both the benzene ring and the phenyl group, making it a fluorinated aromatic ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-fluoro-5-(4-fluorophenyl)benzoate typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but often employs more efficient and scalable methods. These may include continuous flow reactions and the use of automated reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-fluoro-5-(4-fluorophenyl)benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the aromatic rings can participate in nucleophilic aromatic substitution reactions.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The ester group can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Nucleophilic Aromatic Substitution: Sodium methoxide in methanol.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Oxidation: Potassium permanganate in aqueous solution.

Major Products:

    Substitution: Fluorinated derivatives depending on the nucleophile used.

    Reduction: Methyl 3-fluoro-5-(4-fluorophenyl)benzyl alcohol.

    Oxidation: 3-fluoro-5-(4-fluorophenyl)benzoic acid.

Scientific Research Applications

Methyl 3-fluoro-5-(4-fluorophenyl)benzoate has several scientific research applications:

    Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

    Materials Science: The compound’s fluorinated aromatic structure makes it useful in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

    Chemical Biology: It is employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industrial Chemistry: The compound is used in the synthesis of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of methyl 3-fluoro-5-(4-fluorophenyl)benzoate depends on its specific application. In pharmaceuticals, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity due to the unique electronic properties of fluorine.

Comparison with Similar Compounds

    Methyl 3-fluorobenzoate: Lacks the additional fluorine atom on the phenyl group.

    Methyl 4-fluorobenzoate: The fluorine atom is positioned differently on the benzene ring.

    Methyl 3,5-difluorobenzoate: Contains two fluorine atoms on the benzene ring but lacks the phenyl group.

Uniqueness: Methyl 3-fluoro-5-(4-fluorophenyl)benzoate is unique due to the presence of fluorine atoms on both the benzene ring and the phenyl group. This dual fluorination can impart distinct electronic and steric properties, making it valuable for specific applications where such characteristics are desired .

Properties

IUPAC Name

methyl 3-fluoro-5-(4-fluorophenyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O2/c1-18-14(17)11-6-10(7-13(16)8-11)9-2-4-12(15)5-3-9/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFZZKUAHSZKWNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C2=CC=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201174418
Record name [1,1′-Biphenyl]-3-carboxylic acid, 4′,5-difluoro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201174418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820711-39-4
Record name [1,1′-Biphenyl]-3-carboxylic acid, 4′,5-difluoro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820711-39-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1,1′-Biphenyl]-3-carboxylic acid, 4′,5-difluoro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201174418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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